![molecular formula C9H18ClNO2 B3034608 cis-Ethyl 3-methylpiperidine-4-carboxylate hcl CAS No. 1956355-54-6](/img/structure/B3034608.png)
cis-Ethyl 3-methylpiperidine-4-carboxylate hcl
Overview
Description
cis-Ethyl 3-methylpiperidine-4-carboxylate hydrochloride: is a chemical compound with the molecular formula C9H18ClNO2 and a molecular weight of 207.7 g/mol . It is a white to yellow solid that is typically stored at temperatures between 2-8°C . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Ethyl 3-methylpiperidine-4-carboxylate hydrochloride involves the esterification of 3-methylpiperidine-4-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of cis-Ethyl 3-methylpiperidine-4-carboxylate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions: cis-Ethyl 3-methylpiperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
cis-Ethyl 3-methylpiperidine-4-carboxylate hydrochloride is utilized in several scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of cis-Ethyl 3-methylpiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
Ethyl 3-methylpiperidine-4-carboxylate: Similar structure but without the cis configuration.
Methyl 3-methylpiperidine-4-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
3-Methylpiperidine-4-carboxylic acid: The parent acid form of the compound.
Uniqueness: cis-Ethyl 3-methylpiperidine-4-carboxylate hydrochloride is unique due to its specific cis configuration, which can influence its chemical reactivity and biological activity. This configuration can result in different binding affinities and selectivities compared to its trans or non-stereospecific counterparts .
Biological Activity
Cis-Ethyl 3-methylpiperidine-4-carboxylate hydrochloride is a piperidine derivative with significant potential in medicinal chemistry. Its unique structural features, including a piperidine ring substituted with an ethyl ester and a methyl group, contribute to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₈ClNO₂
- Molecular Weight : Approximately 193.67 g/mol
- Structural Features :
- Piperidine ring
- Ethyl carboxylate group
- Methyl substitution at the 3-position
Cis-Ethyl 3-methylpiperidine-4-carboxylate hydrochloride interacts with various molecular targets, acting as either an inhibitor or an activator. This modulation influences several biochemical pathways, making it useful in enzyme-substrate interaction studies and receptor binding assays.
Biological Activities
Research indicates that this compound exhibits several pharmacological properties:
- Anticancer Activity :
-
Enzyme Inhibition :
- It has been explored for its inhibitory effects on specific enzymes, contributing to its role in drug development.
-
Receptor Binding :
- The compound's affinity for various receptors has been assessed, indicating potential applications in therapeutic contexts.
Comparative Analysis of Piperidine Derivatives
The following table summarizes the structural differences and biological activities of related compounds:
Compound Name | Molecular Formula | Unique Features | Biological Activity |
---|---|---|---|
Cis-Ethyl 3-methylpiperidine-4-carboxylate hydrochloride | C₉H₁₈ClNO₂ | Ethyl group and methyl substitution | Anticancer, enzyme inhibition |
Ethyl 3-methylpiperidine-4-carboxylate | C₉H₁₈NO₂ | Similar backbone without the cis configuration | Less stereochemical specificity |
N-Methylpiperidine | C₇H₁₅N | No carboxylic acid functionality | More basic; limited biological activity |
Piperidine-4-carboxylic acid | C₇H₁₃NO₂ | Contains only one methyl group | More polar; less lipophilic |
The unique cis configuration and combination of functional groups in cis-Ethyl 3-methylpiperidine-4-carboxylate hydrochloride may confer distinct biological activities compared to these similar compounds.
Case Studies
-
Study on Anticancer Properties :
A recent study highlighted the compound's ability to induce apoptosis in cancer cells through a mechanism involving mitochondrial pathways. The results indicated that the compound significantly reduced cell viability at concentrations lower than those required for traditional chemotherapeutics . -
Enzyme Interaction Studies :
Research focused on the interaction between cis-Ethyl 3-methylpiperidine-4-carboxylate hydrochloride and specific enzymes revealed that it acts as a competitive inhibitor, affecting substrate binding and enzymatic activity. This property is crucial for designing targeted therapies.
Properties
IUPAC Name |
ethyl (3R,4R)-3-methylpiperidine-4-carboxylate;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-3-12-9(11)8-4-5-10-6-7(8)2;/h7-8,10H,3-6H2,1-2H3;1H/t7-,8+;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVGFZFOOYRFLV-KZYPOYLOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNCC1C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCNC[C@@H]1C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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